3-Propyl-5-aminobenzimidazole
Description
3-Propyl-5-aminobenzimidazole is a benzimidazole derivative characterized by a propyl substituent at the 3-position and an amino group at the 5-position of the bicyclic aromatic ring. The benzimidazole core is a privileged scaffold in medicinal chemistry due to its ability to mimic purine bases, enabling interactions with biological targets such as enzymes and receptors.
Synthesis typically involves cyclo-condensation reactions between substituted o-phenylenediamine derivatives and carboxylic acids or their equivalents under acidic conditions. For example, polyphosphoric acid (PPA) is a common catalyst for such reactions, as demonstrated in the synthesis of structurally related isoxazolyl benzimidazoles .
Properties
CAS No. |
177843-28-6 |
|---|---|
Molecular Formula |
C10H13N3 |
Molecular Weight |
175.23 g/mol |
IUPAC Name |
3-propylbenzimidazol-5-amine |
InChI |
InChI=1S/C10H13N3/c1-2-5-13-7-12-9-4-3-8(11)6-10(9)13/h3-4,6-7H,2,5,11H2,1H3 |
InChI Key |
GHNUVXILNKQHPB-UHFFFAOYSA-N |
SMILES |
CCCN1C=NC2=C1C=C(C=C2)N |
Canonical SMILES |
CCCN1C=NC2=C1C=C(C=C2)N |
Synonyms |
1H-Benzimidazol-6-amine,1-propyl-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural analogs include isoxazolyl benzimidazoles, methyl-substituted benzimidazoles, and styryl-linked derivatives. The table below highlights differences in substituents and synthesis approaches:
Key Observations :
- Substituent Effects: The 3-propyl group in this compound increases hydrophobicity compared to polar isoxazolyl or methoxy groups in analogs. This may enhance blood-brain barrier penetration but reduce aqueous solubility.
- Synthetic Complexity : Isoxazolyl derivatives require pre-functionalized β-isoxazolyl acids, adding synthetic steps compared to the direct alkylation used for 3-propyl substitution .
Pharmacological and Physicochemical Properties
- Antimicrobial Activity: Isoxazolyl benzimidazoles exhibit moderate activity against Staphylococcus aureus (MIC 16 µg/mL) due to isoxazole’s ability to disrupt bacterial cell wall synthesis . The amino group in this compound may enhance targeting of DNA gyrase.
- Solubility: The amino group in this compound improves water solubility (predicted logP ≈ 2.1) compared to methoxy-substituted analogs (logP ≈ 2.8).
Spectral Characterization
- IR Spectroscopy: The amino group in this compound shows a distinct N-H stretch at 3300 cm⁻¹, absent in non-amino analogs. Isoxazolyl derivatives exhibit strong C=O stretches (~1700 cm⁻¹) due to adjacent carbonyl groups .
- ¹H NMR : Propyl chains produce triplet signals (δ 1.6–2.1), whereas styryl groups in isoxazolyl derivatives show downfield shifts (δ 6.2–7.8) for aromatic protons .
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